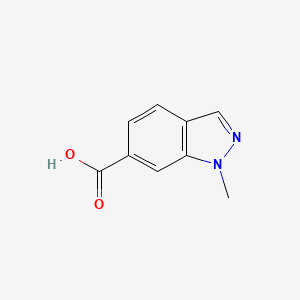

1-Methyl-1H-indazole-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMTXRJELGPOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617714 | |

| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-77-2 | |

| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Properties and Applications of 1-Methyl-1H-indazole-6-carboxylic acid

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of 1-Methyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern its synthesis, reactivity, and application. The indazole nucleus is a privileged scaffold in drug discovery, and understanding the nuances of its substituted derivatives is critical for the rational design of novel therapeutic agents.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The introduction of a methyl group at the N1 position of the indazole ring significantly influences its electronic properties and solubility compared to its parent, 1H-indazole-6-carboxylic acid. This methylation prevents the formation of N-H tautomers, locking the molecule into the 1H-indazole form and providing a predictable and stable scaffold for further chemical modification.[4] This structural rigidity is a desirable trait in drug design, as it reduces conformational ambiguity and can lead to more specific interactions with biological targets.

The compound's properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Solid | |

| CAS Number | 1031417-77-2 | [5] |

| InChI Key | DNMTXRJELGPOGW-UHFFFAOYSA-N | [5] |

| SMILES | CN1N=CC2=CC=C(C(O)=O)C=C12 | [5] |

Safety & Handling: According to its material safety data, the compound is classified as an acute oral toxicant (Category 4) and requires standard laboratory precautions, including the use of personal protective equipment. It should be handled in a well-ventilated area.

Synthesis and Purification

The synthesis of this compound can be approached through several validated routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A common and logical strategy involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.[6]

A logical workflow for the synthesis is outlined below. The rationale for this multi-step approach is rooted in achieving high purity and yield by leveraging well-understood, high-fidelity reactions like ester hydrolysis.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the synthesis starting from the parent ester, methyl 1H-indazole-6-carboxylate, which can be methylated and then hydrolyzed.

Step 1: N-Methylation of Methyl 1H-indazole-6-carboxylate

-

Rationale: Direct methylation of the indazole nitrogen is a standard procedure. Using a base like potassium carbonate is crucial to deprotonate the N-H of the indazole ring, forming the more nucleophilic indazolide anion, which readily attacks the methylating agent.

-

Procedure: a. To a solution of methyl 1H-indazole-6-carboxylate (1 eq.) in a polar aprotic solvent such as DMF, add potassium carbonate (1.5 eq.). b. Stir the mixture at room temperature for 30 minutes. c. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq.), dropwise to the suspension. d. Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed. e. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 1-methyl-1H-indazole-6-carboxylate.[7] This intermediate can be purified by column chromatography if necessary.

Step 2: Saponification to the Carboxylic Acid

-

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a robust and high-yielding method for converting an ester to a carboxylic acid.[8] The use of a co-solvent system like THF/ethanol/water ensures the solubility of both the organic substrate and the inorganic base.[8]

-

Procedure: a. Dissolve the crude methyl 1-methyl-1H-indazole-6-carboxylate from the previous step in a 1:1:1 mixture of tetrahydrofuran (THF), ethanol, and water.[8] b. Add LiOH (2-3 eq.) to the solution and stir the reaction mixture at room temperature for 12-16 hours.[8] c. Monitor the reaction by TLC until the ester starting material is fully consumed. d. Remove the organic solvents (THF, ethanol) under reduced pressure. e. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 using 2N HCl.[8] This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. f. Collect the resulting solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound as a solid.[8]

Spectral Characterization

Accurate structural confirmation is paramount. The following sections detail the expected spectral data based on the compound's functional groups and data from analogous structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The carboxylic acid proton is typically observed as a broad singlet far downfield, often above 12 ppm, due to strong deshielding and hydrogen bonding.[11] The aromatic protons on the bicyclic ring system will appear between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The N-methyl group will present as a sharp singlet, typically in the range of 3.8-4.2 ppm.[12]

-

¹³C NMR: The carboxyl carbon is a key indicator, appearing in the downfield region of 165-185 δ.[11] The aromatic and heterocyclic carbons will resonate in the 110-145 δ range. The N-methyl carbon will be observed upfield, typically around 30-35 δ.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | > 12.0 (broad singlet) | 165 - 185 |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 (multiplets) | 110 - 145 |

| N-Methyl (-NCH₃) | 3.8 - 4.2 (singlet) | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the carboxylic acid functionality.[11]

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp absorption will appear around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretch of the conjugated carboxylic acid.[11]

-

C-N/C-C Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations of the indazole ring.[13]

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (176.17). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-17 Da) or the loss of the entire carboxyl group (-45 Da).[14]

Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate primarily due to the reactivity of its carboxylic acid group. This functional group is a gateway to a vast array of derivatives, most notably amides and esters, which are fundamental in drug discovery for modulating properties like solubility, cell permeability, and target engagement.[15]

Caption: Key reactivity pathways for derivatization.

Core Reactions for Drug Development

-

Amide Coupling: This is arguably the most critical reaction for this scaffold. The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This is typically achieved using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This reaction is central to building complex molecules and exploring the structure-activity relationship (SAR) of a drug candidate series.

-

Esterification: The formation of esters, for example, through Fischer esterification with an alcohol under acidic conditions, is another common modification. Esters can serve as prodrugs, which are enzymatically cleaved in vivo to release the active carboxylic acid parent drug.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). This transformation opens up another avenue for derivatization via the alcohol functional group.

The indazole ring itself is relatively stable but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.

Applications in Research and Drug Development

The indazole core is present in numerous clinically approved drugs, such as the anti-cancer agent Pazopanib and the anti-emetic Granisetron.[2][3] this compound serves as a crucial building block for synthesizing novel analogs in various therapeutic areas.[5]

-

Kinase Inhibitors: The indazole scaffold can mimic the adenine hinge-binding motif of ATP, making it a valuable core for designing competitive kinase inhibitors for oncology and inflammatory diseases.[3]

-

GPCR Modulators: Indazole derivatives have been identified as agonists for G protein-coupled receptors like GPR120, which have therapeutic potential for treating diabetes.[16]

-

Anti-inflammatory Agents: The structural features of indazoles are found in compounds with potent anti-inflammatory properties.[1][5]

-

Agrochemicals: Beyond pharmaceuticals, this scaffold is used in developing agrochemicals to enhance crop protection.[5]

The predictable structure, synthetic accessibility, and proven biological relevance of this compound make it an invaluable tool for medicinal chemists aiming to accelerate the discovery of new and effective medicines.

References

-

How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. LookChem. [Link]

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Supporting Information. Wiley-VCH. [Link]

-

The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information (NCBI). [Link]

-

Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. [Link]

-

What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Autech Industry Co.,Limited. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI). [Link]

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound methyl ester AldrichCPR 1007219-73-9 [sigmaaldrich.com]

- 8. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. bloomtechz.com [bloomtechz.com]

- 16. researchgate.net [researchgate.net]

1-Methyl-1H-indazole-6-carboxylic acid synthesis from 4-methyl-3-nitrobenzoic acid

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-6-carboxylic acid from 4-Methyl-3-nitrobenzoic Acid

Executive Summary: this compound is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently incorporated into the structure of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive, five-step synthetic route starting from the readily available commodity chemical, 4-methyl-3-nitrobenzoic acid. The described pathway is designed for clarity, reproducibility, and scalability, emphasizing the chemical principles and strategic decisions behind each transformation. The synthesis involves an initial esterification, followed by a chemoselective nitro group reduction, a classical diazotization-mediated indazole ring formation, a regioselective N-methylation, and a final saponification to yield the target acid. This document serves as a practical reference for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

Indazole derivatives are recognized as privileged scaffolds in drug discovery, acting as bioisosteres for indoles and other bicyclic heteroaromatics.[1] The specific substitution pattern of this compound makes it a valuable intermediate for constructing complex molecular architectures. The synthetic strategy detailed herein was developed to provide a logical and efficient pathway from a simple, cost-effective starting material.

Our retrosynthetic analysis identifies a sequence of reliable and well-understood chemical transformations. The core indazole scaffold is constructed from an ortho-amino-methylbenzoate precursor, which is, in turn, derived from the starting 4-methyl-3-nitrobenzoic acid via nitro group reduction. The crucial N-methylation step is positioned after the indazole ring formation to ensure precise control over regioselectivity, a common challenge in the functionalization of ambidentate N-heterocycles like indazole.[2]

The Synthetic Pathway: A Five-Step Approach

The transformation from 4-methyl-3-nitrobenzoic acid to the final product is dissected into five distinct steps:

-

Esterification: Protection of the carboxylic acid as a methyl ester to prevent interference in subsequent reactions.

-

Nitro Group Reduction: Chemoselective reduction of the nitro group to a primary amine, setting the stage for cyclization.

-

Indazole Ring Formation: Diazotization of the amine and subsequent intramolecular cyclization to form the 1H-indazole-6-carboxylate core.

-

Regioselective N-Methylation: Introduction of the methyl group specifically at the N1 position of the indazole ring.

-

Saponification: Hydrolysis of the methyl ester to furnish the final carboxylic acid product.

The complete workflow is visualized below.

Caption: Overall synthetic workflow from starting material to final product.

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

Principle & Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial protecting group strategy. The acidic proton of the carboxyl group could interfere with the basic or nucleophilic conditions in subsequent steps. A Fischer-Speier esterification, using methanol as both the solvent and reagent with a catalytic amount of strong acid, is a classic and highly efficient method for this transformation.[3]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-methyl-3-nitrobenzoic acid (1.0 eq).

-

Suspend the starting material in methanol (approx. 5-10 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the suspension while stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 4-methyl-3-nitrobenzoate as a solid, which can often be used without further purification.

Step 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

Principle & Rationale: This step focuses on the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild conditions, which preserve the ester functionality. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this purpose.[1]

Experimental Protocol:

-

Charge a hydrogenation vessel with methyl 4-methyl-3-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atm.

-

Stir the reaction vigorously at room temperature for 3-6 hours. Monitor the uptake of hydrogen and reaction completion by TLC or LC-MS.

-

Once the reaction is complete, carefully purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-methylbenzoate, which is often a yellow oil or low-melting solid.[1]

Step 3: Indazole Formation via Diazotization and Cyclization

Principle & Rationale: The formation of the indazole ring from an ortho-methyl aniline derivative is a classic transformation. The reaction proceeds via the diazotization of the primary amino group using a nitrite source under acidic conditions. The resulting diazonium salt is unstable and undergoes in-situ intramolecular cyclization, where the nucleophilic character of the aromatic ring attacks the diazonium group, followed by deprotonation/tautomerization to yield the stable indazole heterocycle. Using an organic nitrite like isoamyl nitrite in a non-aqueous solvent is a common variant.[1]

Experimental Protocol:

-

Dissolve methyl 3-amino-4-methylbenzoate (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add acetic anhydride (~3.0 eq) and stir at room temperature for 1 hour.[1]

-

Add isoamyl nitrite (~3.0 eq) and sodium acetate (~0.35 eq) to the mixture.[1]

-

Heat the reaction to reflux and maintain for 12-18 hours, monitoring for the consumption of the starting material.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate methyl 1H-indazole-6-carboxylate as a solid.

Step 4: Regioselective N1-Methylation

Principle & Rationale: The alkylation of indazole is a critical step where regioselectivity is a primary concern, as reaction can occur at either the N1 or N2 position.[4] N1-alkylation is often achieved under conditions that favor the formation of the thermodynamically more stable product.[5] This is typically accomplished by first deprotonating the indazole with a strong base (forming the indazolide anion) in a polar aprotic solvent, followed by the addition of a methylating agent. The use of sodium hydride (NaH) in dimethylformamide (DMF) is a standard and effective protocol for achieving high N1 selectivity.[6]

Experimental Protocol:

-

To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, ~1.1 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C.

-

Add a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases.

-

Add methyl iodide (CH₃I, ~1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride (NH₄Cl) solution.

-

Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography to yield pure methyl 1-methyl-1H-indazole-6-carboxylate.

Step 5: Saponification to this compound

Principle & Rationale: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. This is achieved through base-mediated hydrolysis, or saponification. Using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) effectively cleaves the ester bond to form the carboxylate salt.[7] A subsequent acidic workup protonates the carboxylate to yield the final product.

Experimental Protocol:

-

Dissolve methyl 1-methyl-1H-indazole-6-carboxylate (1.0 eq) in a mixture of methanol or tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (2N NaOH, ~2-3 eq).

-

Heat the mixture to 50-70 °C and stir for 1-2 hours, monitoring the disappearance of the ester by TLC.

-

After cooling, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~3-4 with a suitable acid (e.g., 1N HCl or KHSO₄).

-

A precipitate of the carboxylic acid product will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.[7]

Process Data Summary

The following table summarizes the key parameters for the five-step synthesis. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | Esterification | H₂SO₄ (cat.), MeOH | Methanol | Reflux | 2 - 4 | >95% |

| 2 | Nitro Reduction | H₂, Pd/C (cat.) | Methanol | R.T. | 3 - 6 | >90% |

| 3 | Indazole Formation | Isoamyl nitrite, Ac₂O | Chloroform | Reflux | 12 - 18 | 60-75% |

| 4 | N-Methylation | NaH, CH₃I | DMF | 0°C to R.T. | 1 - 3 | 80-90% |

| 5 | Saponification | NaOH (aq.) | THF/Water | 70 °C | 1 - 2 | >95% |

Conclusion

This guide has outlined a robust and logically sequenced synthesis of this compound from 4-methyl-3-nitrobenzoic acid. Each step is based on well-established chemical principles, from the initial protective esterification to the final deprotection. Critical aspects, such as the chemoselective reduction of the nitro group and the regioselective N1-methylation of the indazole core, have been addressed with field-proven protocols. The detailed procedures and mechanistic rationale provided herein offer a solid foundation for laboratory synthesis and further process development.

References

-

[Cadogan–Sundberg indole synthesis - Wikipedia] ([Link])

-

[A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry] ([Link])

-

[Cadogan–Sundberg indole synthesis | Semantic Scholar] ([Link])

-

[(PDF) Cadogan–Sundberg Indole Synthesis - ResearchGate] ([Link])

-

[Reactivity of indazoles and benzotriazole towards N-methylation... - Journal of the Chemical Society, Perkin Transactions 2] ([Link])

-

[Cadogan-Sundberg Indole Synthesis - SynArchive] ([Link])

-

[How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - Mol-Instincts] ([Link])

-

[Mechanism of the Molybdenum-Mediated Cadogan Reaction | ACS Omega] ([Link])

-

[Nitroreductase-triggered indazole formation - ChemRxiv] ([Link])

-

[Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF - ResearchGate] ([Link])

-

[Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization... - MDPI] ([Link])

-

[Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology] ([Link])

-

[Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF - ResearchGate] ([Link])

-

[Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate] ([Link])

-

[Development of a selective and scalable N1-indazole alkylation - Royal Society of Chemistry] ([Link])

-

[Regioselective alkylation of a versatile indazole... - Beilstein Journal of Organic Chemistry] ([Link])

-

[Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed] ([Link])

-

[Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate] ([Link])

-

[An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde... - RSC Advances] ([Link])

-

[Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) - PrepChem.com] ([Link])

- [US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

-

[Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR] ([Link])

Sources

- 1. Page loading... [guidechem.com]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 6-Nitro-1H-indazol-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indazole-6-carboxylic acid

Foreword

For professionals in medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock of reliable research. 1-Methyl-1H-indazole-6-carboxylic acid (C₉H₈N₂O₂) is a heterocyclic building block of significant interest, serving as a key intermediate in the synthesis of pharmacologically active agents.[1] This guide provides a comprehensive analysis of the spectroscopic data essential for its identification and quality control, grounded in both theoretical principles and practical, field-proven methodologies. We will dissect the characteristic signatures of this molecule across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just data, but the strategic rationale behind its interpretation.

The molecular structure of this compound, with its distinct aromatic, heterocyclic, and carboxylic acid moieties, provides a rich landscape for spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the precise arrangement of atoms.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |

|---|---|---|---|---|

| ~13.1 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.[3] |

| ~8.20 | Singlet | 1H | H-7 | This proton is adjacent to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the aromatic protons. |

| ~8.15 | Singlet | 1H | H-3 | The proton at the 3-position of the indazole ring is a characteristic singlet in this system. |

| ~7.85 | Doublet | 1H | H-5 | Coupled to H-4, this proton appears as a doublet. |

| ~7.70 | Doublet | 1H | H-4 | Coupled to H-5, this proton appears as a doublet upfield from H-5. |

| ~4.10 | Singlet | 3H | N-CH₃ | The N-methyl group is a sharp singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen within a heteroaromatic system. |

This protocol ensures high-quality, reproducible data for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the polar carboxylic acid and for observing the exchangeable COOH proton.

-

Instrumentation Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a delay of 2-5 seconds to ensure full relaxation of all protons, especially the slowly relaxing acidic proton, for accurate integration.

-

Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals, from the N-methyl group to the downfield carboxylic acid proton, are captured.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to obtain a flat baseline. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. Integrate all signals to determine the relative proton ratios.

Caption: A standardized workflow for acquiring high-quality ¹H NMR data.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment. It is complementary to ¹H NMR for unambiguous structure confirmation.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |

|---|---|---|

| ~168.0 | COOH | The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum.[3] |

| ~141.0 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135.0 | C-3 | The CH carbon at the 3-position. |

| ~129.0 | C-6 | Quaternary carbon bearing the carboxylic acid group. |

| ~127.0 | C-5 | Aromatic CH carbon. |

| ~122.0 | C-3a | Quaternary carbon at the fusion of the two rings, adjacent to the nitrogens. |

| ~114.0 | C-4 | Aromatic CH carbon. |

| ~110.0 | C-7 | Aromatic CH carbon. |

| ~35.0 | N-CH₃ | The N-methyl carbon signal appears in the aliphatic region. |

-

Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition Parameters:

-

Pulse Program: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. This may take several hours.

-

Spectral Width: A spectral width of ~220-240 ppm is standard.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound, thereby confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is a definitive piece of evidence for a compound's identity.

The empirical formula for this compound is C₉H₈N₂O₂. The calculated monoisotopic mass is 176.0586 g/mol .

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| m/z (Calculated) | Ion Formula | Species |

|---|---|---|

| 177.0664 | [C₉H₉N₂O₂]⁺ | [M+H]⁺ |

| 199.0483 | [C₉H₈N₂O₂Na]⁺ | [M+Na]⁺ |

Under Electron Ionization (EI), the molecule will fragment in predictable ways, providing further structural clues. The molecular ion peak (M⁺) at m/z = 176 would be observed. Key fragmentation steps include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH), which are characteristic of carboxylic acids.[4]

Caption: Plausible fragmentation of the molecular ion in EI-MS.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Ionization Mode: Operate in positive ion mode to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

-

Mass Analysis: Acquire data over a mass range of m/z 100-500. The instrument's high resolving power will allow for the determination of the accurate mass to within 5 ppm, enabling confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the spectrum will be dominated by features of the carboxylic acid and the aromatic system.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid |

| ~1680 | C=O stretch | Strong, Sharp | Carboxylic Acid (conjugated) |

| ~1620, ~1580 | C=C / C=N stretch | Medium | Aromatic/Indazole Ring |

| ~1420, ~1250 | C-O stretch / O-H bend | Medium | Carboxylic Acid |

| ~850-750 | C-H out-of-plane bend | Strong | Aromatic Ring |

The most telling feature is the extremely broad O-H stretching absorption from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][5] This band overlays the aromatic C-H stretches. The C=O stretch appears at a slightly lower frequency (~1680 cm⁻¹) than a typical aliphatic carboxylic acid (~1710 cm⁻¹) due to conjugation with the indazole ring system.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry validates the elemental composition with high precision. Infrared spectroscopy offers rapid confirmation of key functional groups, particularly the defining carboxylic acid moiety. The data and protocols presented in this guide constitute a self-validating system for researchers, ensuring the identity and purity of this valuable chemical intermediate, thereby upholding the standards of scientific integrity in drug discovery and development.

References

-

Wiley-VCH. (2007). Supporting Information for a scientific publication. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Online]. Available at: [Link]

-

Li, X., et al. (2010). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

Sources

A Guide to the Crystallographic Analysis of 1-Methyl-1H-indazole Carboxylic Acids: A Case Study and Methodological Blueprint

This technical guide provides an in-depth exploration of the crystallographic analysis of methyl-indazole-carboxylic acids, a class of compounds of significant interest in medicinal chemistry and drug development. While crystallographic data for 1-Methyl-1H-indazole-6-carboxylic acid is not publicly available as of this writing, this guide will use the closely related, structurally characterized isomer, 1-Methyl-1H-indazole-3-carboxylic acid, as a comprehensive case study. The principles, protocols, and analytical insights detailed herein provide a robust framework for researchers, scientists, and drug development professionals engaged in the study of this important class of molecules.

The Significance of the Indazole Scaffold in Modern Drug Discovery

Indazoles are bicyclic heterocyclic compounds that are of immense pharmacological importance.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] Derivatives of indazole have shown promise as anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which is revealed by single-crystal X-ray diffraction, is critical for understanding their structure-activity relationships (SAR) and for designing new, more effective drug candidates.[4][6]

The Cornerstone of Molecular Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials.[6][7][8] This powerful method provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are fundamental to a molecule's chemical and physical properties.[6][8]

The fundamental principle of SC-XRD lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice.[6][8] When a monochromatic X-ray beam is directed at a single crystal, it is diffracted in a specific pattern of directions, dictated by Bragg's Law.[8] By analyzing the intensities and geometric distribution of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed, from which the positions of the individual atoms can be determined.[9]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages involved.

Caption: A generalized workflow for crystal structure determination.

Synthesis and Purification

The initial and most critical step is the synthesis of the target compound, this compound, in high purity. The presence of impurities can significantly hinder or even prevent the growth of high-quality single crystals.

Protocol for the Synthesis of 1H-indazole-6-carboxylic acid (a precursor):

A common route to indazole-6-carboxylic acids involves the hydrolysis of the corresponding methyl ester.

-

Reaction Setup: To a stirred solution of methyl 1H-indazole-6-carboxylate in a mixture of tetrahydrofuran, ethanol, and water (1:1:1), add an excess of lithium hydroxide.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.

-

Workup: Remove the organic solvents by evaporation under reduced pressure.

-

Purification: Dilute the remaining aqueous solution with water and adjust the pH to 4-5 with hydrochloric acid to precipitate the product.

-

Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 1H-indazole-6-carboxylic acid.[10]

Subsequent N-methylation would be required to obtain the target molecule.

Growing X-ray Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, with the choice of solvent and method being crucial.[11]

Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound.

-

Filtration: Filter the solution through a syringe filter into a clean, small vial.

-

Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined against the experimental data to obtain the final, precise atomic coordinates and displacement parameters.[12]

Case Study: The Crystal Structure of 1-Methyl-1H-indazole-3-carboxylic acid

While data for the 6-carboxylic acid isomer is unavailable, a detailed analysis of the published crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid provides valuable insights into the expected structural features.[12][13][14]

Two independent studies have reported the crystal structure of this isomer, with slight variations in the determined cell parameters, likely due to different data collection temperatures.

| Parameter | Kang et al. (2008)[12][13] | Hursthouse et al. (2007)[14] |

| Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 7.5470(15) | 7.4546(4) |

| b (Å) | 14.873(3) | 14.7589(9) |

| c (Å) | 14.924(3) | 14.8296(7) |

| β (°) | 93.10(3) | 94.816(3) |

| Volume (ų) | 1672.7(6) | Not Reported |

| Z | 8 | Not Reported |

| Temperature (K) | 293(2) | 120(2) |

A key feature of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid is the formation of hydrogen-bonded dimers.[12][13] The carboxylic acid groups of two molecules interact via strong O—H···O hydrogen bonds, creating a centrosymmetric dimer. This is a common and stabilizing supramolecular motif for carboxylic acids in the solid state.

Predicted Structural Features of this compound

Based on the known structure of the 3-carboxylic acid isomer and general principles of organic chemistry, we can anticipate several structural features for this compound:

-

Planarity: The indazole ring system is expected to be essentially planar.

-

Hydrogen Bonding: Similar to the 3-carboxylic acid isomer, the 6-carboxylic acid derivative is highly likely to form hydrogen-bonded dimers in the solid state through its carboxylic acid functional group.

-

Conformation: The orientation of the carboxylic acid group relative to the indazole ring will be a key conformational feature.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of this compound is a crucial step towards a comprehensive understanding of its physicochemical properties and its potential as a scaffold in drug design. The methodologies and analytical approaches outlined in this guide, using the closely related 1-Methyl-1H-indazole-3-carboxylic acid as a case study, provide a clear and actionable blueprint for researchers in the field. Future work should focus on obtaining high-quality single crystals of the title compound to elucidate its precise three-dimensional structure and to enable detailed structure-based drug design efforts.

References

- Verma, A., Joshi, S., & Singh, D. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4647.

- Kumar, A., et al. (2020). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Singh, P., & Kaur, M. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Drug Discovery Technologies, 18(4), 486-503.

- Ahmad, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(22), 1785-1798.

- In-Situ Technology and Titration. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257.

- Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku.

- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.

- Hursthouse, M. B., & Huth, S. L. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals - University of Southampton.

- Sawyer, L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton).

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- ChemicalBook. (n.d.). 1H-indazole-6-carboxylic acid CAS#: 704-91-6. ChemicalBook.

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]

- 11. How To [chem.rochester.edu]

- 12. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-Methyl-1H-indazole-3-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indazole-6-carboxylic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-1H-indazole-6-carboxylic acid. We will explore the molecular properties governing its solubility, provide a qualitative framework for predicting its behavior in various organic solvent classes, and detail a robust, self-validating experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's solubility profile.

Introduction: The Critical Role of Solubility

This compound (C₉H₈N₂O₂) is a heterocyclic compound of significant interest as a building block in medicinal chemistry. Its structure, featuring a methylated indazole ring system coupled with a carboxylic acid moiety, presents a unique and challenging solubility profile. Understanding this profile is not an academic exercise; it is fundamental to successful drug development. Poor solubility can lead to significant hurdles, including low bioavailability, difficulties in formulation, and challenges in achieving desired purity during synthesis.[1][2]

This guide moves beyond simple data presentation. It aims to provide a mechanistic understanding of the factors controlling the dissolution of this compound and to equip the scientist with the tools to generate reliable, reproducible solubility data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The molecular structure of this compound dictates its interactions.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | Influences dissolution kinetics. |

| Key Functional Groups | Carboxylic Acid (-COOH) | Strong hydrogen bond donor and acceptor. Confers polarity and potential for acidic dissociation. |

| Methylated Indazole Ring | Aromatic, bicyclic system. Largely nonpolar but with nitrogen atoms capable of weak hydrogen bonding. | |

| Predicted Polarity | Amphiphilic | Possesses both a highly polar region (carboxylic acid) and a less polar, rigid aromatic system. |

The presence of the carboxylic acid group is the dominant factor. It can form strong hydrogen bonds with protic solvents (like alcohols) and act as a strong hydrogen bond acceptor for polar aprotic solvents (like DMSO). Conversely, the nonpolar indazole backbone will have more favorable interactions with less polar solvents. This duality means that no single solvent is likely to be "perfect," and solubility will be a balance of these competing interactions.

Logical Framework for Solubility Prediction

The interplay between the solute's functional groups and the solvent's properties determines the extent of dissolution. This logical relationship can be visualized as follows:

Caption: Logical flow from solute and solvent properties to solubility.

Quantitative Solubility Determination: An Experimental Protocol

While theoretical predictions are useful, empirical data is essential for all practical applications. The "gold standard" for determining the thermodynamic equilibrium solubility is the Shake-Flask Method .[4][5] This method ensures that the solution is in equilibrium with the solid phase, providing the most accurate and reliable solubility value.[6] The following protocol combines the shake-flask method with High-Performance Liquid Chromatography (HPLC) for quantification, a robust and widely used approach.[3][7]

Experimental Workflow: Shake-Flask Method

Caption: Step-by-step workflow for the Shake-Flask solubility assay.

Step-by-Step Methodology

A. Materials and Equipment

-

This compound (ensure high purity, >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

B. Protocol

-

Preparation of the Suspension:

-

Weigh an amount of this compound into a glass vial that is known to be in excess of its solubility. A starting point of ~10-20 mg is often sufficient. The presence of undissolved solid at the end of the experiment is the only requirement.[5]

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.[8]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds.[1][4][8]

-

Trustworthiness Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the suspension to settle for a short period at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a pipette. Causality: This step is critical to separate the dissolved solute from the solid excess.

-

Filter the aliquot through a 0.45 µm syringe filter appropriate for the solvent (e.g., PTFE) into a clean HPLC vial. This removes any remaining microscopic particles.[9] Alternatively, centrifuge the vial and carefully sample the supernatant.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a stock solution of the compound in a strong solvent (like DMSO or methanol) of known concentration. Perform serial dilutions to create at least five calibration standards that bracket the expected sample concentration.[3]

-

Sample Preparation: Dilute the filtered saturated solution with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.[10]

-

Analysis: Inject the standards and the diluted sample onto the HPLC system. Record the peak area for each.

-

Calculation: Plot the peak area of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line to determine the concentration of the diluted sample.

-

Calculate the final solubility by multiplying the determined concentration by the dilution factor.

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison. This allows for rapid assessment of the compound's behavior across a range of solvent environments.

Table 1: Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | [Experimental Data] | [Calculated Data] |

| e.g., Methanol | Polar Protic | 33 | [Experimental Data] | [Calculated Data] |

| e.g., Ethanol | Polar Protic | 24 | [Experimental Data] | [Calculated Data] |

| e.g., Acetone | Polar Aprotic | 21 | [Experimental Data] | [Calculated Data] |

| e.g., Ethyl Acetate | Polar Aprotic | 6 | [Experimental Data] | [Calculated Data] |

| e.g., Dichloromethane | Nonpolar | 9 | [Experimental Data] | [Calculated Data] |

| e.g., Toluene | Nonpolar | 2.4 | [Experimental Data] | [Calculated Data] |

| e.g., Hexane | Nonpolar | 1.9 | [Experimental Data] | [Calculated Data] |

Conclusion and Future Directions

The solubility of this compound is a complex function of its amphiphilic nature. High solubility is anticipated in polar aprotic solvents capable of accepting hydrogen bonds, such as DMSO and DMF, and in polar protic solvents like lower-chain alcohols. Conversely, poor solubility is expected in nonpolar hydrocarbon solvents.

This guide has provided the theoretical framework and a detailed, robust experimental protocol necessary for the accurate determination of this compound's solubility. By employing the Shake-Flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable data required for informed decision-making in process development, formulation, and preclinical studies. This data forms the essential foundation for advancing compounds from the laboratory to clinical application.

References

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

Sources

- 1. enamine.net [enamine.net]

- 2. rheolution.com [rheolution.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Physical characteristics of 1-Methyl-1H-indazole-6-carboxylic acid

An In-depth Technical Guide to the Physical Characteristics of 1-Methyl-1H-indazole-6-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Practical Guide to a Key Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted indazole, it belongs to a class of molecules renowned for their diverse biological activities, serving as crucial intermediates in the development of novel therapeutics. Indazole derivatives have been explored for their potential as anti-inflammatory, anti-tumor, and analgesic agents.[1][2] The precise physical and chemical characteristics of a specific isomer, such as the 1-methyl-6-carboxylic acid variant, are paramount for its effective use in drug discovery, from ensuring reaction efficiency to predicting its behavior in biological systems.

This guide moves beyond a simple data sheet. Given the limited publicly available experimental data for this specific molecule, we will focus on the characterization workflow. This document provides not only the known foundational data but also detailed, field-proven experimental protocols for researchers to fully elucidate the compound's physical profile. We will explore the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and fit for purpose in a demanding research and development environment.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These values are the bedrock upon which all further experimental work is built.

The structure consists of a bicyclic indazole core, methylated at the N1 position of the pyrazole ring, with a carboxylic acid group at position 6 of the benzene ring. This specific arrangement of functional groups dictates its chemical reactivity, acidity, and potential for intermolecular interactions.

A summary of the core physicochemical properties is presented below. It is critical to note that while some properties can be accurately calculated or are available from suppliers, key experimental values such as melting point and solubility are not widely reported and must be determined empirically.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| CAS Number | 1031417-77-2 | [4] |

| Appearance | Yellow Solid | [4] |

| Predicted pKa | 4.10 ± 0.30 | [4] |

Experimental Characterization Workflow

A comprehensive understanding of a compound's physical characteristics is essential for its application. The following diagram outlines a logical workflow for the characterization of a new or uncharacterized batch of this compound. This workflow ensures that purity is established before more complex and time-consuming analyses are undertaken.

Sources

Discovery and history of indazole-6-carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Indazole-6-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its discovery dates back to the late 19th century, with synthetic methodologies evolving significantly over the past century. This guide provides a technical overview of the history, discovery, and synthesis of a particularly important derivative: indazole-6-carboxylic acid. We will explore the foundational synthetic routes to the indazole core, delve into specific methodologies for preparing the 6-carboxylic acid variant, and illuminate its critical role as a building block in modern pharmaceuticals, including the multi-kinase inhibitor Pazopanib and the PARP inhibitor Niraparib. The narrative emphasizes the causality behind experimental choices and provides detailed protocols and visualizations to offer actionable insights for researchers in drug discovery and development.

Introduction to the Indazole Scaffold: A Privileged Structure

Indazole, also known as benzpyrazole, is a bicyclic heterocyclic aromatic compound featuring a benzene ring fused to a pyrazole ring.[1][2] This arrangement, which exists in tautomeric forms (predominantly the more stable 1H-indazole), creates a planar, 10 π-electron aromatic system that is considered a bioisostere of indole.[2][3] While rare in nature, with a few alkaloids like nigellicine isolated from Nigella species, the indazole motif has proven to be of immense pharmacological importance.[4][5]

The structural rigidity of the indazole core, combined with the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with biological targets.[5] This has led to the development of indazole-containing drugs with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and neurodegenerative activities.[1][6][7] The functionalization at various positions on the ring system enables fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile scaffold for drug design.[8]

The Dawn of Indazole Chemistry: Foundational Synthesis Methods

The history of indazole synthesis is rooted in the foundational work of late 19th and early 20th-century chemists. Understanding these classical methods provides context for the evolution of more sophisticated, modern synthetic routes.

The Fischer Indazole Synthesis (1883)

The first reported synthesis of an indazole derivative was accomplished by Emil Fischer in 1883.[1][2][8] This method involves the thermal cyclization of o-hydrazinobenzoic acid or its derivatives.[1] Heating the precursor to high temperatures (200–250°C) induces an intramolecular condensation, forming an indazolone, which can be further processed to yield the indazole core.[1] While historically significant, this method is often limited by the harsh conditions and moderate yields (20-50%) due to side reactions like decarboxylation.[1]

The Jacobson Indazole Synthesis (1908)

An important alternative was developed by Paul Jacobson. This pathway begins with o-toluidine, which undergoes N-acetylation followed by nitrosation to generate an N-acetyl-N-nitroso-o-toluidine intermediate.[1][9] Subsequent thermal rearrangement and cyclization, followed by deprotection, yield the indazole ring.[1] This method provided a valuable route to 3-unsubstituted indazoles.[1]

Diagram: Foundational Indazole Synthesis Routes

Caption: Comparison of the classical Fischer and Jacobson indazole syntheses.

Synthesis of 1H-Indazole-6-Carboxylic Acid: A Key Intermediate

The introduction of a carboxylic acid group at the 6-position of the indazole ring creates a highly valuable intermediate for drug development.[10] This functional group serves as a versatile handle for forming amides, esters, and other functionalities, enabling the exploration of structure-activity relationships (SAR).

A common strategy for synthesizing substituted indazole-6-carboxylic acids involves the use of palladium-catalyzed carbonylation reactions on a triflate-substituted indazole precursor. This modern approach offers high yields and functional group tolerance, making it superior to older, harsher methods.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1H-indazole-6-carboxylic acid

The following protocol is adapted from a reported synthesis and illustrates a modern approach to creating the title compound.[11]

Step 1: Synthesis of 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazol-6-yl trifluoromethanesulfonate

-

Rationale: This step introduces a triflate (Tf) group, an excellent leaving group, at the 6-position, preparing the molecule for the subsequent carbonylation reaction. The second triflate group protects the N1 position of the indazole.

-

Procedure:

-

To a solution of 6-hydroxy-3-methyl-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the ditriflated product.

-

Step 2: Palladium-Catalyzed Carbonylation to form Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate

-

Rationale: A palladium catalyst, in the presence of carbon monoxide, facilitates the insertion of a carbonyl group and subsequent trapping with methanol to form the methyl ester. This is a highly efficient method for creating the carboxylic acid derivative.

-

Procedure:

-

In a pressure vessel, dissolve the ditriflated indazole from Step 1 in a mixture of DMF and methanol.

-

Add a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

-

Flush the vessel with carbon monoxide (CO) gas and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture (e.g., to 70-90°C) and stir for several hours until the starting material is consumed.

-

Cool the reaction, vent the CO gas, and pour the mixture into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Purify the product by column chromatography.[11]

-

Step 3: Hydrolysis to 3-Methyl-1H-indazole-6-carboxylic acid

-

Rationale: This final step removes the N1-triflate protecting group and simultaneously hydrolyzes the methyl ester to the desired carboxylic acid.

-

Procedure:

-

Dissolve the methyl ester from Step 2 in a mixture of methanol and water.

-

Add an excess of a base such as potassium carbonate (K₂CO₃).

-

Heat the mixture at reflux for 2-4 hours.[11]

-

Cool the reaction and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~3 using an acid like KHSO₄.[11]

-

The desired carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield the final product.[11]

-

Diagram: Synthetic Pathway for 3-Methyl-1H-indazole-6-carboxylic acid

Caption: A modern synthetic route to 3-methyl-1H-indazole-6-carboxylic acid.

Indazole-6-Carboxylic Acid Derivatives in Drug Discovery

The indazole scaffold is a cornerstone of many modern targeted therapies, particularly in oncology. The 6-substituted position is often crucial for anchoring the molecule within the target protein's binding site.

Case Study: Pazopanib (Votrient®)

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR and PDGFR. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[12][13] The synthesis of Pazopanib relies on a key indazole intermediate, demonstrating the industrial importance of this scaffold.

While many syntheses start with a nitro-substituted indazole, the core structure highlights the importance of substitution at the 6-position. A common route involves coupling a 2,3-dimethyl-2H-indazol-6-amine intermediate with a pyrimidine derivative.[12][14]

Table 1: Comparison of Pazopanib Synthetic Routes

| Starting Material for Indazole Core | Key Coupling Strategy | Reported Advantages/Disadvantages |

| 3-Methyl-6-nitro-1H-indazole | Coupling of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[12] | Well-established innovator's route.[14] |

| 6-Bromo-2,3-dimethyl-2H-indazole | Alternative pathway. | Potentially shorter sequence and higher yields.[14] |